molecular formula C15H18N4O4 B11499860 N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11499860
M. Wt: 318.33 g/mol
InChI Key: ASILWLLUNZJGGU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of an ethoxyphenyl group and a nitro-substituted pyrazole ring, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Amide Formation: The final step involves the reaction of the nitrated pyrazole with 2-ethoxyphenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-(4-amino-1H-pyrazol-1-yl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-ethoxyphenylbutanoic acid and 4-(4-nitro-1H-pyrazol-1-yl)amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the interactions of nitro-substituted pyrazoles with biological targets.

    Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific interactions with molecular targets. Generally, compounds with nitro groups can act as electron-withdrawing groups, affecting the reactivity of the molecule. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-ethoxyphenyl)-4-(1H-pyrazol-1-yl)butanamide: Lacks the nitro group on the pyrazole ring.

    N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

N-(2-ethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both an ethoxyphenyl group and a nitro-substituted pyrazole ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C15H18N4O4/c1-2-23-14-7-4-3-6-13(14)17-15(20)8-5-9-18-11-12(10-16-18)19(21)22/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,17,20)

InChI Key

ASILWLLUNZJGGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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